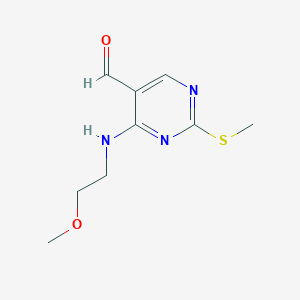
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reaction: Introduction of the 2-methoxyethylamino group via nucleophilic substitution.
Thioether Formation: Introduction of the methylthio group using a thiol reagent under basic conditions.
Formylation: The final step involves formylation to introduce the carbaldehyde group, often using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to the corresponding alcohol.
Substitution: The amino and thioether groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
DNA Interactions: Pyrimidine derivatives are known to interact with DNA, potentially leading to applications in genetic research.
Medicine
Drug Development: Potential use in the development of pharmaceuticals, particularly as antiviral or anticancer agents.
Diagnostics: May be used in diagnostic assays due to its specific reactivity.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Applications in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or DNA, inhibiting their function or altering their structure. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
4-Amino-2-methylthio-5-carbaldehyde pyrimidine: Similar structure but lacks the 2-methoxyethylamino group.
2-Methoxyethylamino-4-methylthio-5-carbaldehyde pyrimidine: Similar but with different positioning of functional groups.
Uniqueness
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the specific combination and positioning of its functional groups, which may confer unique reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2S/c1-14-4-3-10-8-7(6-13)5-11-9(12-8)15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChIキー |
DOYRZPSDYMQFNQ-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=NC(=NC=C1C=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
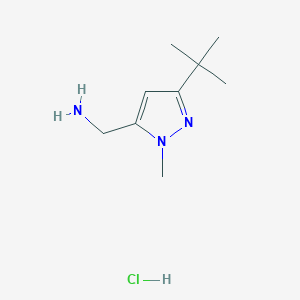

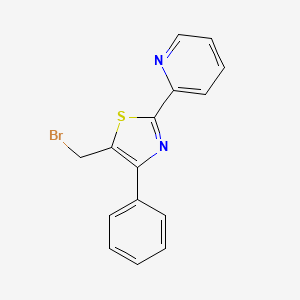

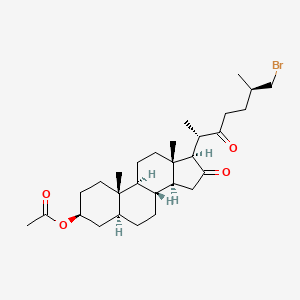

![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
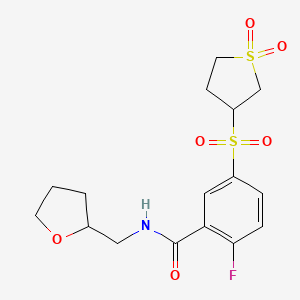
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
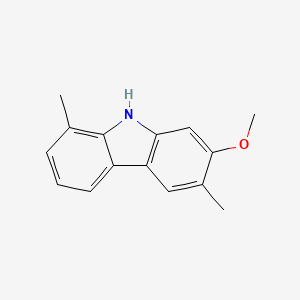
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
